SLC9A1 (NHE1) Transporter Inhibition: A Distinct Target Selectivity Profile Compared to Core Class Cholinesterase Inhibitors
This compound displays measurable affinity for the sodium/hydrogen exchanger 1 (SLC9A1/NHE1) transporter. This target profile is distinct from other characterized pyridazine-3-carboxamide derivatives, such as compound 5d, which are potent inhibitors of cholinesterase enzymes (AChE and BChE) but for which no NHE1 activity is reported [1]. This target differentiation provides a scientific rationale for selecting this compound over a cholinesterase-focused analog when research objectives concern ion transport or pH regulation pathways [2].
| Evidence Dimension | Target Binding Affinity (pKi) and Biological Activity Type |
|---|---|
| Target Compound Data | pKi = 6.89 against SLC9A1 (NHE1) [2] |
| Comparator Or Baseline | Compound 5d (pyridazine-3-carboxamide derivative): IC50 = 0.16 µM for AChE, IC50 = 9.80 µM for BChE [1]. |
| Quantified Difference | Qualitative difference in primary target: The target compound engages the NHE1 transporter, whereas comparator 5d functions as a dual cholinesterase inhibitor. |
| Conditions | Target compound pKi derived from the ZINC database, citing a structure-activity relationship study on NHE-1 inhibitors [2]. Cholinesterase inhibition data from an in vitro Ellman assay [1]. |
Why This Matters
This distinction in primary pharmacological target means the compound is unsuitable for use as a surrogate for cholinesterase inhibitor research and vice-versa, making it a necessary specific procurement for NHE1-related study designs.
- [1] Kilic, B., Gulcan, H. O., Aksakal, F., Ercetin, T., Oruklu, N., Bagriacik, E. U., & Dogruer, D. S. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 79, 235-249. View Source
- [2] ZINC Database. ZINC000028822448. Activity data for SLC9A1 (Sodium/hydrogen exchanger 1). Citing: Lee, S., et al. (2007). 3-Substituted-(5-arylfuran-2-ylcarbonyl)guanidines as NHE-1 inhibitors. Bioorg. Med. Chem. Lett. 17, 1291–1295. View Source
